Trilobatin 2/'/'-acetat

Übersicht

Beschreibung

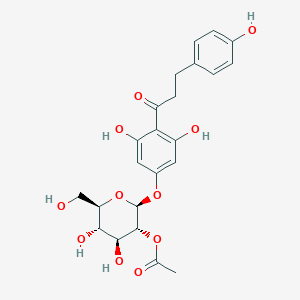

Trilobatin 2/'/'-acetate is a naturally-occurring compound found in various species of plants, fungi, and bacteria. It is a polyphenolic compound, which is a type of antioxidant that can protect cells from damage caused by free radicals. Trilobatin 2/'/'-acetate has been studied for its potential medicinal properties, such as anti-inflammatory and anti-tumor activities. It has also been studied for its potential to be used in laboratory experiments as a reagent.

Wissenschaftliche Forschungsanwendungen

Kalorienarmer Süßstoff

Trilobatin ist eine wichtige süße Verbindung aus der traditionellen chinesischen Süßteepflanze (Rubus suavissimus S. Lee). Aufgrund seiner intensiven Süße, seines überlegenen Geschmacksprofils und seines minimalen Kaloriengehalts ist es ein vorbildlicher natürlicher Dihydrochalcon-Süßstoff .

Entzündungshemmendes Mittel

Trilobatin hat auch verschiedene gesundheitliche Vorteile, darunter entzündungshemmende Wirkungen . Dies macht es potenziell nützlich bei der Behandlung von Erkrankungen, die durch Entzündungen gekennzeichnet sind.

Blutzuckersenkende Wirkungen

Es wurde festgestellt, dass Trilobatin blutzuckersenkende Wirkungen hat . Dies könnte es zu einem wertvollen Werkzeug bei der Behandlung von Diabetes und anderen Erkrankungen machen, die durch hohe Blutzuckerspiegel gekennzeichnet sind.

Schutzwirkung auf Leberzellen

Untersuchungen haben gezeigt, dass Trilobatin eine starke schützende Wirkung auf H2O2-induzierte HepG2-Zellen hat, indem es oxidativen Stress über den Nrf2/Keap1-Signalweg hemmt . Dies deutet darauf hin, dass Trilobatin ein nützliches Antioxidans sein könnte, das zur Vorbeugung von Lebererkrankungen eingesetzt wird, die durch oxidativen Stress verursacht werden.

Potenzielle Rolle bei der Zellproliferation

Die Behandlung mit Trilobatin hat zu einem signifikanten Anstieg der HepG2-Zellproliferation geführt . Dies deutet darauf hin, dass es potenzielle Anwendungen in Bereichen wie der regenerativen Medizin oder der Krebsbehandlung haben könnte.

Rolle in der Biosynthese

Biochemische Analysen zeigten, dass das Enzym PGT2 die 4′-o-Glykosylierung von Phloretin zu Trilobatin sowie von 3-Hydroxyphloretin zu Sieboldin effizient katalysierte . Dies zeigt, dass Trilobatin eine entscheidende Rolle in bestimmten biosynthetischen Prozessen spielt.

Wirkmechanismus

Target of Action

Trilobatin 2/‘/’-acetate, a natural dihydrochalcone compound, has been found to primarily target the Nrf2/ARE and IRS-1/GLUT2 signaling pathways . These pathways play vital roles in oxidative stress and insulin signaling transduction, which are crucial in the pathogenesis of type 2 diabetes mellitus (T2DM) .

Mode of Action

Trilobatin 2/‘/’-acetate interacts with its targets by activating the Nrf2/ARE signaling pathway and regulating the insulin signaling transduction pathway . It promotes Nrf2 translocation from the cytoplasm to the nucleus, increases the protein expressions of HO-1, NQO-1, and GLUT-2, and the phosphorylation levels of Akt and GSK-3 βSer 9. It also decreases the protein expressions of keap1 and the phosphorylation levels of IRS-1 Ser 307 and GSK-3 βTyr 216 .

Biochemical Pathways

The compound affects the Nrf2/ARE and IRS-1/GLUT2 signaling pathways . Activation of the Nrf2/ARE pathway leads to the transcription of antioxidant response element-dependent genes, which encode detoxifying enzymes and antioxidant proteins. This results in the reduction of reactive oxygen species and enhancement of antioxidant enzymes activities . The regulation of the IRS-1/GLUT2 pathway improves insulin resistance and promotes tolerances to exogenous glucose and insulin .

Pharmacokinetics

It’s known that the compound is derived from the leaves of lithocarpus polystachyus , suggesting that it might be absorbed through ingestion

Result of Action

Trilobatin 2/‘/’-acetate has been shown to exhibit anti-T2DM effects in KK-Ay mice . It significantly reduces high fasting blood glucose levels and insulin resistance, promotes tolerances to exogenous glucose and insulin, and regulates abnormal parameters of lipid metabolism . It also ameliorates the pancreatic islet morphology and increases the insulin expression of the islet .

Action Environment

The action of Trilobatin 2/‘/’-acetate can be influenced by various environmental factors. For instance, the compound’s efficacy can be affected by the physiological state of the organism, such as the presence of oxidative stress or insulin resistance . Additionally, the compound’s stability might be influenced by storage conditions . .

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

Trilobatin 2/‘/’-acetate interacts with various enzymes and proteins. For instance, it has been found to be efficiently catalyzed by Phloretin Glycosyltransferase2 (PGT2) to form 4′-o-glycosylation of phloretin . This interaction plays a crucial role in the biosynthesis of Trilobatin 2/‘/’-acetate .

Cellular Effects

Trilobatin 2/‘/’-acetate has been shown to have significant effects on various types of cells and cellular processes. For example, it has been found to increase glucose consumption, glycogen content, and the activity of hexokinase (HK) and pyruvate kinase (PK) in insulin-resistant HepG2 cells . It also reduces the content of reactive oxygen species and enhances antioxidant enzyme activities .

Molecular Mechanism

The molecular mechanism of Trilobatin 2/‘/’-acetate involves its interaction with various biomolecules. It has been found to regulate glucose metabolism through the PI3K/Akt/GSK-3β and Nrf2/Keap-1 signaling pathways, improving insulin resistance and reducing oxidative stress .

Temporal Effects in Laboratory Settings

While specific studies on the temporal effects of Trilobatin 2/‘/’-acetate in laboratory settings are limited, it has been shown to have significant effects on glucose metabolism and oxidative stress over time .

Dosage Effects in Animal Models

In animal models, Trilobatin 2/‘/’-acetate has been shown to significantly reduce the high fasting blood glucose level and insulin resistance in KK-Ay diabetic mice when administered at different doses (10, 50, and 100 mg/kg/d) for 4 weeks .

Metabolic Pathways

Trilobatin 2/‘/’-acetate is involved in various metabolic pathways. It has been found to ameliorate glycogen synthesis via the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/glycogen synthase kinase-3β (GSK-3β) signaling pathway .

Transport and Distribution

It has been found to bind to Bovine Serum Albumin (BSA), which may aid in its transport and distribution .

Subcellular Localization

It has been found to promote Nrf2 that was translocated from cytoplasm to nucleus , suggesting that it may have effects on the activity or function of specific compartments or organelles.

Eigenschaften

IUPAC Name |

[(2S,3R,4S,5S,6R)-2-[3,5-dihydroxy-4-[3-(4-hydroxyphenyl)propanoyl]phenoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26O11/c1-11(25)32-22-21(31)20(30)18(10-24)34-23(22)33-14-8-16(28)19(17(29)9-14)15(27)7-4-12-2-5-13(26)6-3-12/h2-3,5-6,8-9,18,20-24,26,28-31H,4,7,10H2,1H3/t18-,20-,21+,22-,23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIEAJYJXGQAYRU-DODNOZFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(C(C(OC1OC2=CC(=C(C(=C2)O)C(=O)CCC3=CC=C(C=C3)O)O)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=CC(=C(C(=C2)O)C(=O)CCC3=CC=C(C=C3)O)O)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the structural characterization of trilobatin 2″-acetate?

A1: Trilobatin 2″-acetate is a novel dihydrochalcone-glucoside. While its molecular formula and weight are not explicitly provided in the abstracts, its structure was elucidated using spectroscopic methods. These methods include one- and two-dimensional nuclear magnetic resonance spectroscopy (NMR) techniques like COSY, HMQC, and HMBC []. These techniques help determine the connectivity between atoms and provide crucial information about the compound's structure.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3S)-4-{[Tert-butyl(dimethyl)silyl]oxy}-3-methylbutyl phenyl sulfone](/img/structure/B15627.png)

![(2S)-3-{[Tert-butyl(dimethyl)silyl]oxy}-2-methylpropan-1-OL](/img/structure/B15629.png)

![2,3,4,5,6-pentahydroxy-N-[3-[3-(2,3,4,5,6-pentahydroxyhexanoylamino)propylamino]propyl]hexanamide](/img/structure/B15631.png)

![2-Azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B15640.png)